![molecular formula C12H15BrClN B13451944 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under basic conditions to form the spirocyclic structure.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency.
化学反应分析
Types of Reactions
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex spirocyclic compounds with extended carbon frameworks.
科学研究应用
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
- 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
- 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromophenyl group can also influence its interactions with biological targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C12H15BrClN |
|---|---|
分子量 |
288.61 g/mol |
IUPAC 名称 |
6-(4-bromophenyl)-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)10-7-12(8-10)5-6-14-12;/h1-4,10,14H,5-8H2;1H |
InChI 键 |
ZHJAYNJHDGMORG-UHFFFAOYSA-N |
规范 SMILES |
C1CNC12CC(C2)C3=CC=C(C=C3)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


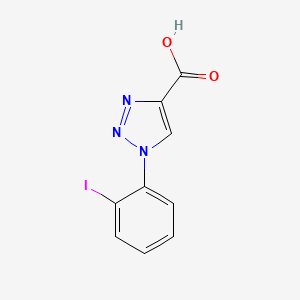
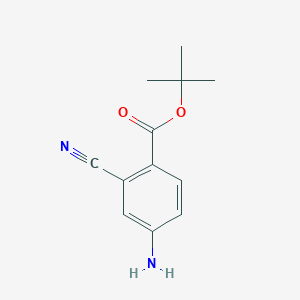
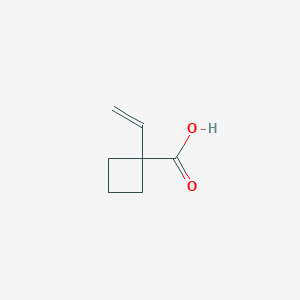

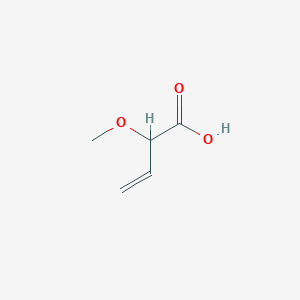


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

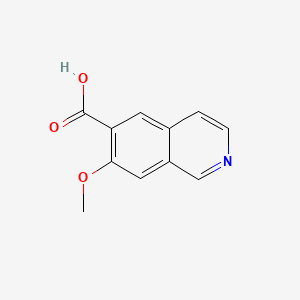

![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
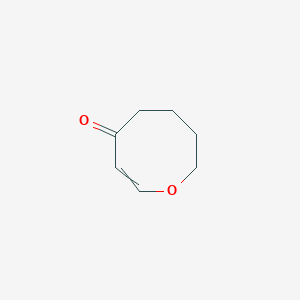
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
